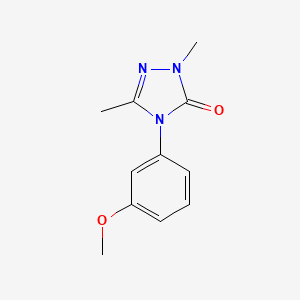

4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

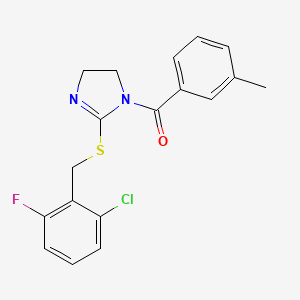

The compound “4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the methoxyphenyl group suggests that this compound may have properties similar to other methoxyphenyl-containing compounds, which often exhibit biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a methoxyphenyl group, which consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a methoxy group (-O-CH3) attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the methoxy group could impact its solubility, reactivity, and other properties .科学的研究の応用

Synthesis and Structural Analysis :

- Huber and Kane (1990) explored the synthesis of related compounds, including the alkylation process to yield triazole derivatives, using 2D NMR techniques for structural substantiation (Huber & Kane, 1990).

Antimicrobial Activities :

- Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. Some compounds were found to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007).

Photophysical and Photochemical Properties :

- Demirbaş et al. (2016) synthesized novel phthalocyanines bearing triazole groups and investigated their photochemical and photophysical properties, considering their potential as photosensitizers in photodynamic cancer therapy (Demirbaş et al., 2016).

Crystal Structures and DFT Studies :

- Abosadiya et al. (2018) conducted a study focusing on the synthesis, characterization, and crystal structures of new triazole derivatives. The experimental results were confirmed by density functional theory (DFT) (Abosadiya et al., 2018).

EGFR Inhibitor Analysis :

- Karayel (2021) studied the anti-cancer properties of benzimidazole derivatives bearing a triazole component, revealing insights into the mechanism of action as EGFR inhibitors (Karayel, 2021).

Molecular and Crystal Structures :

- Askerov et al. (2019) synthesized and analyzed the molecular and crystal structures of a triazole compound and its complex with cadmium chloride (Askerov et al., 2019).

Corrosion Inhibition :

- Bentiss et al. (2009) investigated the corrosion inhibition performance of a triazole derivative on mild steel in hydrochloric acid medium, showcasing its high efficiency (Bentiss et al., 2009).

Antioxidant and Urease Inhibition :

- Khan et al. (2010) synthesized new triazole and thiadiazole derivatives and screened them for antioxidant and urease inhibition activities. Certain compounds exhibited potent activities (Khan et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

4-(3-methoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-8-12-13(2)11(15)14(8)9-5-4-6-10(7-9)16-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJZLJFJPSCCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)

![6-Tert-butyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2407034.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407035.png)

![N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide](/img/structure/B2407039.png)

![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)

![4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2407047.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2407048.png)

![1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2407050.png)